2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused heterocyclic core with a 4-chlorobenzyl substituent at position 3 and an N-(2,4-difluorophenyl)acetamide side chain. Its molecular formula is C₂₃H₁₆ClF₂N₃O₃, with a molecular weight of 479.85 g/mol (calculated). The 2,4-difluorophenyl group enhances metabolic stability and target binding via hydrophobic and halogen-bonding interactions, while the 4-chlorobenzyl moiety may improve lipophilicity and membrane permeability .
Properties
Molecular Formula |
C22H15ClF2N4O3 |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C22H15ClF2N4O3/c23-14-5-3-13(4-6-14)11-29-21(31)20-18(2-1-9-26-20)28(22(29)32)12-19(30)27-17-8-7-15(24)10-16(17)25/h1-10H,11-12H2,(H,27,30) |
InChI Key |
QEZMDJGHJLRCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=C(C=C4)Cl)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-chlorobenzyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the N-(2,4-difluorophenyl)acetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidine core.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[3,2-d]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
Substituent Impact on Activity: The 2,4-difluorophenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl substituent in . Fluorine atoms improve metabolic stability and enhance binding to hydrophobic pockets in enzymes, while methoxy groups may reduce potency due to steric hindrance . The 4-chlorobenzyl group in the target compound is shared with and , suggesting a role in enhancing lipophilicity and target engagement.
Core Structure Differences: Pyrido[3,2-d]pyrimidine (target) vs. quinazoline (): Quinazoline derivatives often target dihydrofolate reductase (DHFR) or EGFR kinases, whereas pyrido[3,2-d]pyrimidines are explored for CDK or JAK inhibition .
Synthetic Pathways :
- The target compound’s synthesis likely involves amide coupling (e.g., EDC/HOBt-mediated), similar to and , with intermediates such as 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine .
- Substituent diversity (e.g., fluorophenyl vs. nitrophenyl in ) is achieved via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, as seen in and .
Research Implications and Limitations
- Contradictions : The 2,4-difluorophenyl group in the target compound is absent in , where 2,4-dichlorophenyl derivatives showed anticonvulsant activity. This highlights substituent-dependent mechanistic divergence .
- Future Directions : Prioritize in vitro assays (e.g., kinase profiling, cytotoxicity) and molecular docking studies to validate hypotheses derived from structural analogs .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H15Cl3N4O3
- Molecular Weight : Approximately 489.74 g/mol
Structural Features
The compound features:
- A pyrido[3,2-d]pyrimidine core .
- Substituents including a 4-chlorobenzyl group and a 2,4-difluorophenyl group .
- Two dioxo groups which are critical for its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H15Cl3N4O3 |
| Molecular Weight | 489.74 g/mol |
| Core Structure | Pyrido[3,2-d]pyrimidine |
| Substituents | 4-Chlorobenzyl, 2,4-Difluorophenyl |
Preliminary studies indicate that this compound exhibits significant biological activity through interactions with various biological targets, particularly enzymes and receptors involved in cancer progression. The presence of the dioxo and amide functionalities suggests potential for nucleophilic attack and electrophilic substitution reactions, enhancing its reactivity with biological molecules.
Anticancer Potential
Research has shown that compounds similar to this one can inhibit the KRAS G12D mutation, a common driver in various cancers. The inhibition of KRAS is associated with antitumor action, making this compound a candidate for further development as an anticancer agent .
Case Studies and Research Findings
- Inhibition of KRAS G12D Mutation :
- Enzyme Interactions :
- The compound's structure allows it to interact with enzymes involved in metabolic pathways that are often dysregulated in cancer. This interaction can lead to altered cell proliferation and apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Details |
|---|---|
| Anticancer Activity | Inhibits KRAS G12D mutation |
| Enzyme Interaction | Alters metabolic pathways |
| Potential Applications | Cancer therapy research |
Synthesis Methods
The synthesis of this compound involves several steps:
- Formation of the pyrido[3,2-d]pyrimidine core through cyclization reactions.
- Introduction of the chlorobenzyl and difluorophenyl substituents via electrophilic aromatic substitution.
- Final acetamide formation through coupling reactions.
Table 3: Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Cyclization to form pyrido[3,2-d]pyrimidine |
| Step 2 | Electrophilic substitution for substituents |
| Step 3 | Coupling reaction to form acetamide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
